8-Methoxy-4-methylideneocta-1,5-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61753-72-8 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
8-methoxy-4-methylideneocta-1,5-diene |
InChI |
InChI=1S/C10H16O/c1-4-7-10(2)8-5-6-9-11-3/h4-5,8H,1-2,6-7,9H2,3H3 |
InChI Key |
NGKPYLQWUWCLFM-UHFFFAOYSA-N |
Canonical SMILES |
COCCC=CC(=C)CC=C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 8 Methoxy 4 Methylideneocta 1,5 Diene
Catalytic Transformations
Hydrofunctionalization Reactions (e.g., Ni-catalyzed hydroalkoxylation)
Further research on this specific compound would be required to generate the data needed to populate these sections.
Metal-Mediated Cyclization Reactions
Metal-mediated and metal-catalyzed cyclization reactions of dienes are a cornerstone of modern organic synthesis, providing powerful methods for the construction of carbo- and heterocyclic ring systems. nih.govresearchgate.net Transition metals such as palladium nih.govresearchgate.net, ruthenium nih.govresearchgate.net, rhodium, and iron researchgate.net are commonly employed to orchestrate the formation of new carbon-carbon bonds. These reactions can proceed through various mechanisms, including oxidative cyclization researchgate.netresearchgate.net, cycloaddition nih.govnih.gov, and cycloisomerization researchgate.net.
For a hypothetical metal-mediated cyclization of 8-Methoxy-4-methylideneocta-1,5-diene, several outcomes could be envisioned depending on the metal catalyst, ligands, and reaction conditions. For instance, a palladium(II)-catalyzed process, which is well-known for activating diene systems, could potentially lead to the formation of five- or six-membered rings through nucleophilic attack on a coordinated diene. researchgate.netacs.org Ruthenium catalysts, on the other hand, are often employed in oxidative cyclizations, which could potentially lead to the formation of functionalized cyclic ethers in the presence of an oxidant. nih.govresearchgate.netbeilstein-journals.org
Table 1: Potential Metal-Mediated Cyclization Pathways for Dienes
| Catalyst Family | Common Reaction Type | Potential Product Skeletons |
| Palladium | Carbocyclization, Hydrocarbonylative Cyclization | Cyclopentanes, Cyclohexanes, Alkylidenecyclopentanones |
| Ruthenium | Oxidative Cyclization, Cycloaddition | Tetrahydrofurans, Decalins |
| Rhodium | [4+2+2] and [5+2+1] Cycloadditions | Eight-membered Carbocycles |
| Iron | [4+4] Cycloaddition | Substituted Cyclooctadienes |
This table represents general reactivities of dienes and is not based on specific experimental data for this compound.
However, without specific experimental data, any proposed reaction pathway for this compound remains speculative.
Investigating the Role of the Methoxy (B1213986) Group in Reactivity Modulation
The presence of a methoxy group in this compound would be expected to significantly influence its reactivity. Methoxy groups are known to exert both electronic and steric effects. Electronically, the oxygen atom can act as a Lewis base, potentially coordinating to the metal catalyst and influencing the regioselectivity and stereoselectivity of the cyclization. nih.gov For example, in some metal-catalyzed reactions, the presence of a nearby oxygen-containing functional group can direct the catalyst to a specific double bond.
Furthermore, the electron-donating nature of the methoxy group can alter the electron density of the diene system, potentially affecting the rate and mechanism of the reaction. For instance, in Diels-Alder reactions, electron-donating groups on the diene generally increase the rate of reaction with electron-deficient dienophiles. wikipedia.org
Sterically, the methoxy group could hinder the approach of a bulky metal catalyst to the nearby double bond, thereby favoring reaction at the more accessible double bond. The interplay of these electronic and steric factors would be a critical area of investigation to understand and control the reactivity of this molecule.
Polymerization and Oligomerization Pathways
The polymerization of dienes is a vast and industrially significant field. However, specific studies on the polymerization or oligomerization of this compound are not available. In principle, the two double bonds in the molecule could participate in polymerization through various mechanisms, including radical, cationic, anionic, and coordination polymerization.
The presence of the methylidene group and the terminal double bond offers multiple sites for polymerization. Ring-opening metathesis polymerization (ROMP) and acyclic diene metathesis (ADMET) polymerization are powerful techniques for the synthesis of functional precision polymers from diene monomers. nih.gov The methoxy group could potentially influence the choice of catalyst and the properties of the resulting polymer. Characterization techniques such as MALDI-TOF mass spectrometry would be crucial for analyzing the structure and end groups of any resulting polymers.
Table 2: Potential Polymerization Methods for Dienes
| Polymerization Type | Initiator/Catalyst | Key Features |
| Radical Polymerization | Radical Initiators (e.g., AIBN) | Can lead to cross-linking. |
| Cationic Polymerization | Lewis or Brønsted Acids | Sensitive to impurities. |
| Anionic Polymerization | Organometallic Initiators (e.g., n-BuLi) | Allows for good control over molecular weight. |
| Coordination Polymerization | Transition Metal Catalysts | Can produce stereoregular polymers. |
| ADMET Polymerization | Metathesis Catalysts (e.g., Grubbs') | Forms linear polymers with the elimination of a small molecule. |
This table outlines general polymerization methods for dienes and is not based on specific experimental data for this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 8 Methoxy 4 Methylideneocta 1,5 Diene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide information about the number and types of atoms, their connectivity, and their spatial relationships.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra would be the first step in the structural elucidation of 8-Methoxy-4-methylideneocta-1,5-diene.
¹H NMR Spectroscopy: This technique would reveal the number of distinct proton environments in the molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the protons. For instance, protons near the oxygen atom of the methoxy (B1213986) group would be expected to resonate at a different frequency compared to those on the diene system. Integration of the signals would provide the relative ratio of protons in each environment. Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, would offer crucial information about the number of neighboring protons, helping to piece together the carbon skeleton.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would provide information about their hybridization (sp³, sp², sp) and their bonding environment (e.g., carbons of the methoxy group, the methylidene group, and the diene). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH₃, CH₂, CH, and quaternary carbons.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values and would require experimental verification.
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| 6 | ||||
| 7 | ||||
| 8 | ||||
| 9 (Methoxy C) | ||||
| 10 (Methylidene C) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing which protons are adjacent to each other in the molecule. Cross-peaks in the COSY spectrum would connect coupled protons, allowing for the tracing of the spin systems within the octa-1,5-diene backbone.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.
Elucidation of Diastereomeric and Enantiomeric Purity
If this compound is chiral, its enantiomeric and diastereomeric purity would need to be assessed. High-field NMR, often in the presence of chiral solvating agents or chiral derivatizing agents, can be used to distinguish between enantiomers by inducing diastereomeric environments that result in separate NMR signals. For diastereomers, their distinct chemical structures would naturally lead to different NMR spectra, allowing for their identification and quantification.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the accurate mass of the molecular ion of this compound. By measuring the mass with high precision (typically to four or more decimal places), it is possible to determine the elemental composition of the molecule. This would allow for the confirmation of the molecular formula, C₁₀H₁₆O, which is a critical piece of information for structural elucidation.
Fragmentation Pattern Analysis for Structural Connectivity
In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. By analyzing the masses of the fragments, it is possible to deduce the connectivity of the atoms in the molecule. For this compound, characteristic fragmentation pathways could include the loss of the methoxy group, cleavage adjacent to the double bonds, or other rearrangements. This analysis would provide corroborating evidence for the structure determined by NMR spectroscopy.
A hypothetical table of expected mass spectrometry data is provided below.
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Interpretation |
| [M]⁺ | Molecular Ion | ||
| [M - CH₃O]⁺ | Loss of the methoxy radical | ||
| [M - C₂H₅]⁺ | Cleavage of an ethyl group | ||
| Other significant fragments | Further structural information |
Advanced Spectroscopic Analysis of this compound Remains Largely Undocumented in Publicly Available Research
A thorough review of scientific literature reveals a significant lack of specific experimental data for the compound this compound. While the chemical structure suggests certain spectroscopic features, detailed research findings and data from advanced characterization techniques such as vibrational, photoelectron, and ultraviolet-visible spectroscopy are not present in publicly accessible databases and research articles. Consequently, a comprehensive and scientifically accurate article based on verified experimental research for this specific molecule cannot be compiled at this time.
The structural components of this compound, including a methoxy group, a conjugated diene system, and a methylidene group, would theoretically produce distinct signals in various spectroscopic analyses. However, without experimental studies, any discussion of its spectroscopic characterization would be purely speculative. Authoritative scientific articles rely on peer-reviewed, published data to ensure accuracy and reliability.
Further research and experimental analysis are required to elucidate the precise spectroscopic properties of this compound. Such studies would be necessary to generate the detailed and factual content requested, including data tables for vibrational frequencies, insights from photoelectron spectroscopy, and electronic transition data from UV-Vis spectroscopy.
Based on a comprehensive review of available scientific literature, there is currently no specific research focused on the theoretical and computational investigations of the chemical compound This compound .
Therefore, it is not possible to provide an article on its electronic structure, spectroscopic signatures, reaction mechanisms, or conformational analysis as requested. The provided outline requires detailed research findings that are not present in the current body of scientific publications for this particular molecule.
Further theoretical and computational studies would need to be conducted on this compound to generate the data required to populate the requested article sections.
Theoretical and Computational Investigations of 8 Methoxy 4 Methylideneocta 1,5 Diene
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the time-dependent behavior of molecules. For a flexible acyclic compound like 8-Methoxy-4-methylideneocta-1,5-diene, MD simulations could provide critical insights into its conformational landscape, internal motions, and structural flexibility. Such simulations model the atomic movements over time by numerically solving Newton's equations of motion, offering a dynamic picture of the molecule's behavior that complements static quantum chemical calculations.
A key aspect of the dynamic behavior of this compound is the rotation around its single bonds. These rotations give rise to a multitude of possible conformations, each with a specific potential energy. MD simulations would be instrumental in exploring the transitions between these conformational states and identifying the most populated and energetically favorable structures.
Key Rotational Degrees of Freedom:
The primary sources of conformational flexibility in this compound are the rotations around the C-C and C-O single bonds. The following dihedral angles would be of particular interest in a molecular dynamics study:
Rotation around the C4-C5 bond: This would influence the relative orientation of the methylidene and the rest of the carbon chain.
Rotation around the C6-C7 bond: This affects the positioning of the methoxy (B1213986) group relative to the diene system.
Rotation around the C7-O8 bond: This determines the orientation of the terminal methyl group.
Simulated Dynamic Properties:
A molecular dynamics simulation of this compound would allow for the calculation of various time-dependent properties. These could include:
Root Mean Square Deviation (RMSD): To assess the structural stability and conformational changes over the simulation time.
Radial Distribution Functions (RDFs): To understand the local environment and potential interactions, for instance, between the methoxy group and the diene system in different solvent environments.
Time Correlation Functions: To analyze the dynamics of specific motions, such as bond rotations or the reorientation of the entire molecule.
The following table summarizes the types of data that would be expected from a hypothetical molecular dynamics simulation of this compound.
| Property | Description | Expected Insights for this compound |
| Conformational Analysis | Identification of low-energy conformers and the energy barriers between them. | Would reveal the preferred shapes of the molecule in solution and the likelihood of transitioning between different conformations. |
| Solvent Effects | Understanding how the presence of a solvent influences the conformational preferences and dynamics. | In a polar solvent, conformations that expose the methoxy group might be favored, while in a nonpolar solvent, a more compact structure could be prevalent. |
| Intramolecular Interactions | Analysis of non-covalent interactions within the molecule, such as steric hindrance or electrostatic interactions, that influence its structure and dynamics. | Could highlight potential through-space interactions between the methoxy group's oxygen and the pi-electrons of the diene system. |
Applications of 8 Methoxy 4 Methylideneocta 1,5 Diene in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block
The strategic placement of functional groups in 8-Methoxy-4-methylideneocta-1,5-diene renders it a highly adaptable building block for organic synthesis. The conjugated diene system is primed for participation in a range of cycloaddition reactions, most notably the Diels-Alder reaction, which is a cornerstone of carbon-carbon bond formation and stereocenter installation. The presence of the electron-donating methoxy (B1213986) group can influence the regioselectivity and stereoselectivity of these reactions, offering chemists a handle to control the outcome of complex molecular constructions.
Furthermore, the exocyclic methylidene group provides an additional site for chemical modification. This reactive alkene can undergo a variety of transformations, including hydroboration-oxidation to introduce a hydroxyl group, ozonolysis for cleavage to a ketone, or participation in metathesis reactions. This multifunctionality allows for the sequential or orthogonal manipulation of different parts of the molecule, a crucial aspect in the design of efficient and elegant synthetic routes.
Precursor in the Synthesis of Complex Organic Molecules
The inherent structural complexity of this compound makes it an ideal starting point for the synthesis of more elaborate and biologically relevant molecules. Its carbon skeleton, featuring eight carbon atoms with multiple points of unsaturation and functionalization, can be elaborated upon to construct natural product scaffolds and their analogues.
For instance, the diene functionality can be leveraged to build polycyclic systems through intramolecular Diels-Alder reactions, a powerful strategy for rapidly increasing molecular complexity. The methoxy group, a common feature in many natural products, can be retained in the final target or serve as a precursor to other functional groups, such as a hydroxyl or a carbonyl group, through dealkylation or oxidation, respectively. The strategic unmasking of these functionalities at later stages of a synthesis is a key tactic in the assembly of intricate molecular targets.
Role as a Substrate in Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which a single synthetic operation triggers a series of subsequent bond-forming events. The unique arrangement of reactive sites in this compound makes it an excellent substrate for such transformations.
A hypothetical cascade sequence could be initiated by the reaction of the diene system, for example, in a transition metal-catalyzed process. This initial transformation could generate a reactive intermediate that subsequently engages the methylidene group or the methoxy ether in an intramolecular fashion. Such a cascade could lead to the rapid and stereocontrolled formation of multiple rings and stereocenters in a single step, significantly streamlining the synthetic process and adhering to the principles of atom and step economy. The design and execution of such cascade reactions represent a frontier in modern organic synthesis, and substrates like this compound are key to unlocking their potential.
Exploitation in the Design of Novel Polymeric Materials
The presence of two polymerizable double bonds in this compound suggests its potential as a monomer or cross-linking agent in the synthesis of novel polymeric materials. The diene and methylidene functionalities can participate in various polymerization reactions, including radical, cationic, or ring-opening metathesis polymerization (ROMP).
The resulting polymers would possess unique properties imparted by the methoxy group, which can influence the material's polarity, solubility, and thermal stability. Furthermore, the specific architecture of the monomer could lead to polymers with interesting topologies, such as cross-linked networks or branched structures. The ability to tailor the properties of polymeric materials at the molecular level is of paramount importance in materials science, and monomers like this compound offer exciting possibilities in this regard.
Potential as a Ligand in Organometallic Catalysis
The diene system of this compound can also serve as a bidentate ligand for transition metals. The ability of olefins to coordinate to metal centers is a fundamental aspect of organometallic chemistry and catalysis. By forming a chelate complex with a metal, this compound can influence the metal's electronic and steric environment, thereby modulating its catalytic activity and selectivity.
Advanced Analytical Methodologies for Detection, Separation, and Quantification
Chromatographic Techniques for Complex Mixture Analysis
Chromatography is the cornerstone for separating 8-Methoxy-4-methylideneocta-1,5-diene from other components in a sample. The choice of technique depends on the sample's complexity and the analytical goals.
Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of this compound. GC separates volatile compounds based on their boiling points and interactions with a stationary phase, while MS provides identification based on mass-to-charge ratio and fragmentation patterns. For compounds like methoxy-phenethylamines, which share some structural similarities, GC separation is effective on non-polar stationary phases. nih.govnih.gov
The mass spectrum of the underivatized compound would be crucial for its identification. However, for conjugated dienes, which can be present at low levels and suffer from matrix interference, derivatization is a common strategy to enhance detection and provide structural information. acs.org
Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis
| Parameter | Typical Setting |
|---|---|
| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.2 mL/min) |
| Inlet Mode | Split (e.g., 15:1 ratio) |
| Inlet Temperature | 250°C |
| Oven Program | Initial 50°C, ramp to 280°C |
| MS Ionization | Electron Ionization (EI, 70 eV) |
| MS Detector | Quadrupole or Time-of-Flight (ToF) |
For highly complex samples where co-elution is a problem in one-dimensional GC, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution. mdpi.comresearchgate.net This technique employs two columns with different separation mechanisms (e.g., non-polar followed by polar), providing a much more detailed "fingerprint" of the sample. leco.co.jp GC×GC is particularly effective for resolving isomeric compounds and analyzing trace components in intricate matrices, such as terpene profiles in cannabis or hydrocarbons in sediments. researchgate.netleco.co.jp The analysis of a compound like this compound in a natural extract or essential oil would greatly benefit from the superior separation power of GC×GC coupled with a high-speed detector like a Time-of-Flight Mass Spectrometer (TOF-MS). mdpi.com
While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is suitable for analyzing non-volatile derivatives or for separations where the compound is part of a non-volatile mixture. A reversed-phase HPLC method, likely using a C18 column, could separate this compound from other components based on polarity. nih.govmdpi.com UV detection would be effective due to the presence of the conjugated diene system, which absorbs UV light. researchgate.netresearchgate.net For instance, methods have been developed for other unsaturated compounds, like fatty acids, using gradient elution with acetonitrile (B52724) and water mobile phases. mdpi.comresearchgate.net
Table 2: Representative HPLC System for Analysis of Unsaturated Compounds
| Parameter | Typical Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 × 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 235 nm for conjugated dienes) |
| Temperature | 40°C |
The this compound molecule may possess chiral centers, leading to the existence of enantiomers. Chiral chromatography is essential for separating these stereoisomers to determine the enantiomeric excess. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose. chromatographyonline.com The separation is a complex interplay between the analyte, the mobile phase, and the CSP, often requiring screening of different columns and mobile phase compositions (normal phase, reversed-phase, or polar organic mode) to achieve resolution. chromatographyonline.comsigmaaldrich.com Alternatively, the compound could be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard (non-chiral) HPLC column. nih.govnih.gov
Sample Preparation and Enrichment Techniques (e.g., Solid-Phase Microextraction (SPME))
Effective sample preparation is critical to concentrate the target analyte and remove interfering matrix components. Solid-Phase Microextraction (SPME) is a solvent-free, simple, and sensitive technique ideal for extracting volatile and semi-volatile compounds like this compound from various sample matrices (liquid, solid, or gas). mdpi.com The choice of the SPME fiber coating is crucial for efficient extraction. scielo.br For a compound with medium polarity, a fiber with a mixed-phase coating, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), could be effective. scielo.br The extracted analytes are then thermally desorbed directly into the GC inlet for analysis. helsinki.fi
Table 3: Key Parameters for SPME Method Development
| Parameter | Factor to Optimize | Rationale |
|---|---|---|
| Fiber Coating | Polarity & Adsorbent type (e.g., PDMS, DVB, Polyacrylate) | Match the polarity of the analyte for efficient extraction. scielo.br |
| Extraction Mode | Headspace (HS) or Direct Immersion (DI) | HS-SPME is preferred for volatile analytes in complex matrices to avoid contamination. nih.gov |
| Extraction Time | 15 - 120 min | Ensure equilibrium is reached between the sample and the fiber for reproducibility. scielo.br |
| Extraction Temp. | 35 - 65 °C | Increases analyte volatility but can affect partitioning equilibrium. nih.gov |
Derivatization Strategies for Analytical Enhancement
Derivatization can be employed to improve the chromatographic behavior and mass spectrometric properties of this compound. For GC-MS analysis of conjugated dienes, a highly selective Diels-Alder reaction is a common strategy. nih.gov Reagents such as 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) react rapidly and selectively with the conjugated diene system to form stable adducts. acs.orgnih.govgoogle.com These adducts are suitable for GC analysis and their mass spectra often show characteristic fragmentation patterns that can confirm the structure and position of the original diene. nih.gov This approach is particularly useful for quantifying low levels of conjugated dienes in complex hydrocarbon matrices. acs.org Similarly, for HPLC, derivatization with a chromophore-containing reagent can enhance UV detection sensitivity. researchgate.net
Development of Robust and Sensitive Analytical Protocols
The accurate detection, separation, and quantification of specific terpenoid compounds such as this compound are crucial for various applications in research and quality control. The development of robust and sensitive analytical protocols is paramount to ensure reliable and reproducible results. Methodologies based on gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primary techniques for the analysis of terpenes. ufrgs.brresearchgate.net The validation of these methods is a critical step to demonstrate their accuracy and reliability for their intended purpose. ufrgs.brresearchgate.net
The development of such protocols involves a meticulous process, beginning with the optimization of sample preparation to ensure the efficient extraction of the target analyte from its matrix. For terpenoids, techniques like ultrasound-assisted extraction (UAE) have been utilized to effectively extract these compounds. ufrgs.brresearchgate.net Following extraction, the analytical method itself is developed, focusing on achieving optimal separation and detection of the compound of interest.
Method validation is a comprehensive process that assesses several key parameters to ensure the method's performance. ufrgs.br Linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, precision, and accuracy are fundamental aspects of this validation. ufrgs.brresearchgate.net Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The LOD and LOQ establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
Precision, evaluated through inter-day and intra-day repeatability, indicates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. researchgate.netnih.gov Accuracy refers to the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies. researchgate.netnih.gov For instance, spike recovery studies for terpenes have shown accuracy at all levels to be within 5%, with relative standard deviations (RSDs) of less than 3%. nih.gov
The choice of analytical instrumentation is also a critical factor. Gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is commonly employed for the analysis of volatile compounds like terpenes. researchgate.netnih.gov High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is another powerful technique used for the profiling of these compounds. nih.gov The selection of the appropriate technique often depends on the specific properties of the analyte and the complexity of the sample matrix.
The following tables present typical validation results for the analysis of terpenes using GC-MS, which would be applicable for establishing a robust and sensitive analytical protocol for this compound.
| Parameter | Result |
|---|---|
| Linearity (Correlation Coefficient) | 0.9993 - 1.0000 |
| Limit of Detection (LOD) | 0.82 - 3.69 ppm |
| Limit of Quantification (LOQ) | 2.47 - 11.2 ppm |
| Parameter | Result |
|---|---|
| Accuracy (% Recovery) | 93.0 - 104.8% |
| Precision (%RSD) | < 10% |
| Recovery | 79 - 91% |
Emerging Research Directions and Future Perspectives
Development of Sustainable Synthetic Routes for 8-Methoxy-4-methylideneocta-1,5-diene
Future research would necessarily focus on establishing efficient and environmentally benign methods for the synthesis of this compound. Key considerations would include the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste. Green chemistry principles would guide the development of these synthetic pathways, potentially employing catalytic methods to improve efficiency and reduce energy consumption.
Exploration of Novel Catalytic Systems for Transformations Involving the Compound
The diene and methylidene functionalities within this compound present opportunities for a wide range of catalytic transformations. Research could explore the use of transition metal catalysts for reactions such as metathesis, hydrogenation, and hydroformylation. The development of selective catalysts would be crucial to control the reactivity of the different unsaturated sites within the molecule, enabling the synthesis of a diverse array of derivatives.
Bio-inspired Synthetic Approaches and Enzymatic Transformations
Drawing inspiration from natural product biosynthesis, future studies could investigate bio-inspired methods for the synthesis of this compound. This could involve the use of enzymes or whole-cell systems to perform key chemical steps, potentially offering high levels of stereoselectivity and regioselectivity under mild reaction conditions. The exploration of enzymatic transformations of the target molecule itself could also lead to novel, biologically active compounds.
Advanced Material Science Applications Derived from its Unique Structure
The presence of multiple polymerizable groups (dienes and methylidene) suggests that this compound could be a valuable monomer for the synthesis of advanced materials. Research in this area would focus on its polymerization and copolymerization to create polymers with unique thermal, mechanical, and optical properties. The methoxy (B1213986) group could also be leveraged to introduce specific functionalities and influence the material's characteristics.
Computational Design of Reactivity and Selectivity for Related Systems
In parallel with experimental work, computational chemistry could play a vital role in predicting the reactivity and selectivity of this compound and related structures. Quantum mechanical calculations could be used to model reaction pathways, understand electronic effects, and guide the design of new catalysts and reaction conditions. This in silico approach would accelerate the discovery and optimization of chemical processes involving this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
